3-Hydroxy-N,N,2-trimethylbenzamide
Description
3-Hydroxy-N,N,2-trimethylbenzamide is a substituted benzamide derivative characterized by a hydroxyl group at the 3-position of the benzene ring, along with N,N-dimethyl and 2-methyl substituents. Structurally, the hydroxyl group at position 3 may act as an electron-donating group, influencing both reactivity and intermolecular interactions such as hydrogen bonding.
Characterization methods for similar benzamides include ¹H/¹³C NMR, GC-MS, and elemental analysis, with crystallization data confirming molecular geometry .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-hydroxy-N,N,2-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-7-8(10(13)11(2)3)5-4-6-9(7)12/h4-6,12H,1-3H3 |
InChI Key |
PGTLCKPTQKQBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 3-Hydroxy-N,N,2-trimethylbenzamide, highlighting key differences in substituents, synthesis, and properties:
Structural and Functional Differences
Positional Isomerism :
- The hydroxyl group in this compound (position 3) vs. 4-Hydroxy-N,N,2-trimethylbenzamide (position 4) significantly alters electronic properties. The 3-OH derivative may exhibit stronger hydrogen-bonding capacity, enhancing solubility and metal-coordination ability compared to the 4-isomer .
Amino vs. However, amino derivatives may also pose greater toxicity risks, as indicated by hazard statements (e.g., H315: skin irritation) .
Electron-Withdrawing Groups: Compounds like 3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide incorporate trifluoromethyl groups, which are strongly electron-withdrawing. This contrasts with the electron-donating hydroxyl group in the target compound, affecting both reactivity and pharmacological profiles .
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